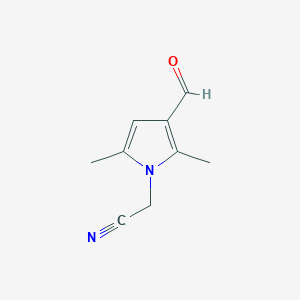
2-(3-ホルミル-2,5-ジメチル-1H-ピロール-1-イル)アセトニトリル
概要
説明
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1087792-37-7 . It has a molecular weight of 162.19 . It is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been extensively studied . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of copper or ruthenium-based catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical and Chemical Properties Analysis
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a powder that is stored at room temperature . It has a molecular weight of 162.19 .科学的研究の応用
基本特性
“2-(3-ホルミル-2,5-ジメチル-1H-ピロール-1-イル)アセトニトリル”は、CAS登録番号:1087792-37-7の化学化合物です。 分子量は162.19であり、IUPAC名は(3-ホルミル-2,5-ジメチル-1H-ピロール-1-イル)アセトニトリルです .
生物活性
“2-(3-ホルミル-2,5-ジメチル-1H-ピロール-1-イル)アセトニトリル”の構造の一部であるピロールは、生物活性な足場として知られています。ピロールは多様な活性を有しています。 ピロール環系に異なる薬理フォアを組み合わせることで、より活性の高い化合物が形成されました .
治療用途
ピロール含有類似体は、生物活性化合物の潜在的な供給源と考えられています。ピロール含有類似体は、多くの天然物に見られます。 ピロール環系を含む市販薬は、抗精神病薬、β遮断薬、不安解消薬、抗がん剤(白血病、リンパ腫、骨髄線維症など)、抗菌薬、抗真菌薬、抗原虫薬、抗マラリア薬など、多くの生物学的特性を持つことが知られています .
抗がん活性
ピロールのいくつかの誘導体は、いくつかの癌細胞株に対して良好な細胞毒性を示しました .
抗真菌および抗生物質用途
ピロールサブユニットは、殺菌剤や抗生物質を含む治療的に活性な化合物に多様な用途があります .
抗炎症薬とコレステロール低下薬
Safety and Hazards
将来の方向性
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” and similar compounds may have promising applications in the future.
作用機序
Biochemical Pathways
It is known that pyrrole derivatives can have various biological activities, which suggests that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
生化学分析
Biochemical Properties
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its reactive formyl group and nitrile functionality. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of the formyl group to a carboxylic acid. Additionally, the nitrile group can participate in nucleophilic addition reactions with amino acids and peptides, forming stable adducts. These interactions highlight the compound’s versatility in biochemical studies .
Cellular Effects
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile involves its interactions with biomolecules at the molecular level. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The nitrile group can also interact with metal ions, affecting the activity of metalloenzymes. These binding interactions and modifications result in changes in enzyme activity and gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Metabolic Pathways
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter the tricarboxylic acid cycle. The nitrile group can also undergo hydrolysis to form the corresponding amide, which can be further metabolized by amidases. These metabolic transformations affect the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions influence the compound’s cellular effects and overall bioactivity .
Subcellular Localization
The subcellular localization of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s biochemical effects .
特性
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGDNUCFYOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244169 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-37-7 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


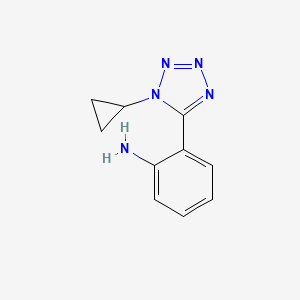
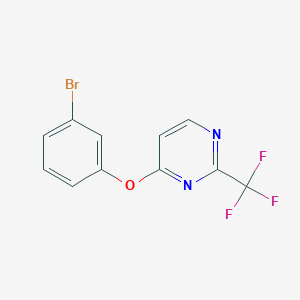
![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)
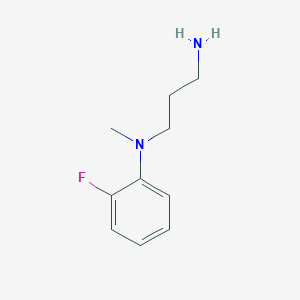
![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
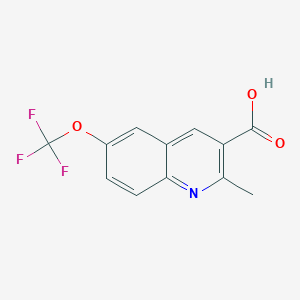
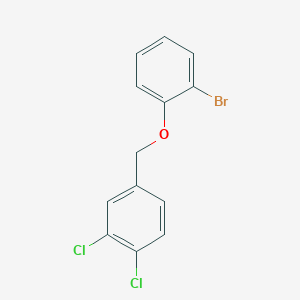
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
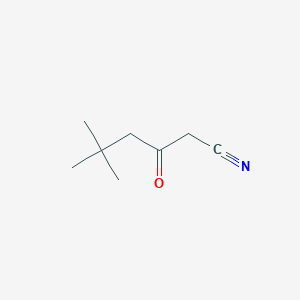
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)
